4-benzoyl-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
4-Benzoyl-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides
Scientific Research Applications
Chemistry
In chemistry, 4-benzoyl-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as an antimicrobial agent. The presence of the thiadiazole ring, known for its biological activity, suggests that this compound could inhibit the growth of certain bacteria and fungi.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as anti-inflammatory and anticancer agents. The bromophenyl and thiadiazole moieties are of particular interest due to their ability to interact with biological targets.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its structural features make it a candidate for use in the production of advanced polymers and coatings.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as thiazole derivatives, have been found to exhibit diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Based on its structural similarity to other thiazole derivatives, it may interact with its targets by inhibiting or activating certain biochemical processes .
Biochemical Pathways
Thiazole derivatives, which share a similar structure, have been found to affect various biochemical pathways .
Pharmacokinetics
The newly designed bromo derivatives have clogp values above the average of their similar compounds, indicating a potentially improved antimicrobial effect .
Result of Action
Thiazole derivatives, which share a similar structure, have been found to exhibit diverse biological activities .
Action Environment
The synthesis of similar compounds has been performed under ultrasonic irradiation in the presence of lewis acidic ionic liquid immobilized on diatomite earth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:
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Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. This step often requires heating and the use of a dehydrating agent to facilitate ring closure.
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Coupling Reaction: : The final step involves coupling the bromophenyl-thiadiazole intermediate with benzoyl chloride in the presence of a base such as triethylamine. This step forms the amide bond, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, would be essential to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.
Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require a polar aprotic solvent like dimethylformamide (DMF) and a base such as potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
4-Benzoyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide: Similar structure but with a chlorine atom instead of bromine.
4-Benzoyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide: Contains a fluorine atom in place of bromine.
4-Benzoyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide: Features a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 4-benzoyl-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide imparts unique electronic properties and reactivity compared to its analogs. Bromine’s larger atomic size and ability to participate in halogen bonding can influence the compound’s biological activity and chemical behavior, making it distinct from its chlorine, fluorine, and methyl counterparts.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-benzoyl-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrN3O2S/c23-18-12-10-17(11-13-18)21-25-26-22(29-21)24-20(28)16-8-6-15(7-9-16)19(27)14-4-2-1-3-5-14/h1-13H,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFHMXQUDIEALG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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